

(6-Fluoropyridin-3-yl)methanamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (6-Fluoropyridin-3-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and binding affinity to various biological targets.[1] [2] This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential applications of **(6-fluoropyridin-3-yl)methanamine**, serving as a critical resource for researchers in the field.

Physicochemical Properties

The introduction of a fluorine atom significantly modulates the electronic properties of the pyridine ring, which can enhance the compound's utility as a building block in drug development.[1] It is typically a colorless to pale yellow liquid and is soluble in water, ethanol, and other common organic solvents.[2][3][4] The compound is available as a free base, as well as hydrochloride and dihydrochloride salts, with the salt forms generally exhibiting greater water solubility.[1][5]

Core Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ FN ₂	[2][6][7]
Molecular Weight	126.13 g/mol	[2][6]
Appearance	Colorless to pale yellow liquid	[2][3]
Boiling Point	201-203 °C @ 760 mmHg 63-65 °C @ 0.56 Torr	[2][4]
Density	1.165 - 1.18 g/cm ³	[2][3]
pKa (Predicted)	7.73 ± 0.29	[4]
Flash Point	94 °C	[3]
Computed XLogP3	0.1	[6]
Storage Conditions	Store at 2-8 °C under an inert atmosphere, protected from light.	[4][8]

Reactivity and Chemical Behavior

(6-Fluoropyridin-3-yl)methanamine exhibits reactivity characteristic of both an amine and a fluorinated pyridine.

- **Oxidation:** The primary amine can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.[2]
- **Reduction:** The pyridine ring can be reduced, typically employing hydrogen gas in the presence of a nickel catalyst.[2]
- **Nucleophilic Substitution:** The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, including amines, thiols, and alkoxides, generally under basic conditions.[2] This reactivity makes it a versatile intermediate for further chemical modification.

The presence of the fluorine atom is known to enhance metabolic stability, a desirable trait in drug candidates, making 6-fluoropyridine moieties a common feature in kinase inhibitors.[1]

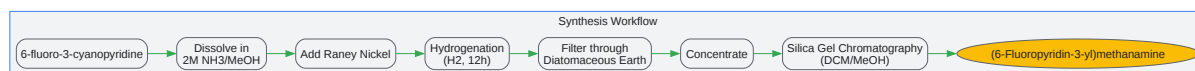
Experimental Protocols

Synthesis of (6-Fluoropyridin-3-yl)methanamine

A prevalent method for the synthesis of **(6-fluoropyridin-3-yl)methanamine** involves the reduction of 6-fluoro-3-cyanopyridine.[4]

Protocol: Reduction of 6-fluoro-3-cyanopyridine[4]

- **Dissolution:** Dissolve 6-fluoro-3-cyanopyridine (1 equivalent) in a 2 mol/L solution of ammonia in methanol.
- **Catalyst Addition:** Add Raney nickel (a catalytic amount, e.g., ~1.6 g per gram of starting material) to the solution at room temperature.
- **Hydrogenation:** Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
- **Filtration:** Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
- **Concentration:** Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** Purify the resulting residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:4) to yield the final product as a yellow oily solid.



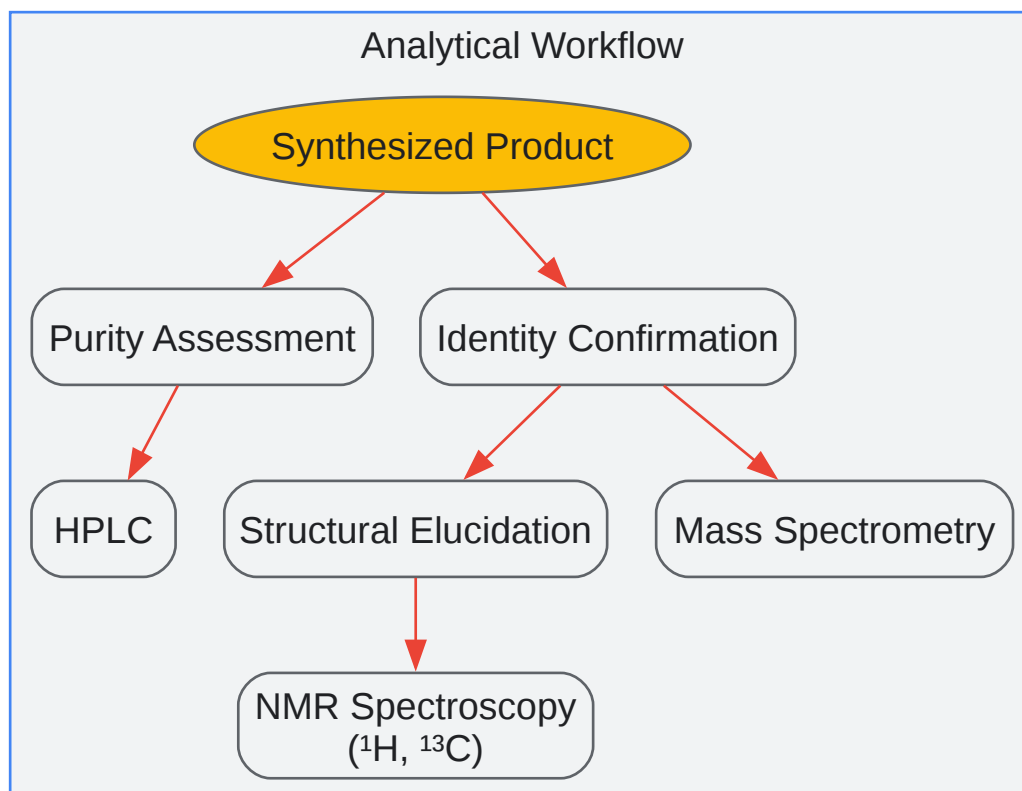
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Caption: General workflow for the synthesis and purification of **(6-fluoropyridin-3-yl)methanamine**.

Characterization Techniques

Standard analytical techniques are used to confirm the identity and purity of **(6-fluoropyridin-3-yl)methanamine**. While specific instrument parameters may vary, the general workflows are consistent.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation. The spectra would be recorded in a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 .



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Caption: Logical flow for the analytical characterization of the final product.

Applications in Drug Discovery and Development

(6-Fluoropyridin-3-yl)methanamine is a valuable building block in the synthesis of more complex, biologically active molecules.^[1] Its structural features suggest potential applications in several therapeutic areas.

- **Neurological Disorders:** The pyridine and amine moieties are common in compounds targeting the central nervous system. This scaffold is explored for the development of pharmaceuticals for neurological conditions.^[2]
- **Oncology:** The 6-fluoropyridine structure is often incorporated into kinase inhibitors due to enhanced metabolic stability and binding interactions.^[1] Some studies have indicated potential cytotoxic activity in cancer cell lines.^[1]
- **Infectious Diseases:** This amine has been used as an intermediate in the synthesis of novel compounds with anti-mycobacterial activity.^[9]
- **Protein Degraders:** The compound is classified as a building block for protein degraders, a rapidly emerging therapeutic modality.^[7]

The biological activity is largely attributed to the interaction of the molecule with specific enzymes and receptors. The fluorine atom can enhance lipophilicity and binding affinity, thereby modulating biochemical pathways.^{[1][2]}

Safety and Handling

(6-Fluoropyridin-3-yl)methanamine is classified as harmful and requires careful handling in a laboratory setting.

- **Hazards Identification:**
 - H302: Harmful if swallowed^{[6][10]}
 - H312: Harmful in contact with skin^[6]
 - H315: Causes skin irritation^[6]

- H318: Causes serious eye damage[6]
- H332: Harmful if inhaled[6]
- H335: May cause respiratory irritation[6]
- H401: Toxic to aquatic life[10]
- Handling Precautions:
 - Work in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.
 - Wash hands thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

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